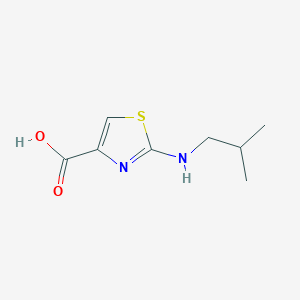

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylpropylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5(2)3-9-8-10-6(4-13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMUUSTRGPREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation. In this approach, isobutylthiourea reacts with ethyl 2-chloroacetoacetate in ethanol under reflux (78°C, 8–12 hours) to yield ethyl 2-(isobutylamino)-1,3-thiazole-4-carboxylate. The thiourea precursor is synthesized by treating isobutylamine with carbon disulfide in alkaline conditions, followed by acidification. Critical parameters include:

- Molar ratio : A 1:1 stoichiometry of thiourea to α-chloroester minimizes dimerization.

- Solvent selection : Ethanol enhances solubility of intermediates, while dimethylformamide (DMF) accelerates cyclization but risks decomposition.

Subsequent hydrolysis of the ethyl ester to the carboxylic acid is achieved using lithium hydroxide (2.5 equivalents) in acetone-water (4:1 v/v) at 60°C for 6 hours. This method affords the target compound in 85–90% yield, with <0.5% residual ester by HPLC.

Thiourea-α-Halocarbonyl Cyclization

Alternative routes employ chloroacetoacetic acid as the α-halocarbonyl component. Reacting isobutylthiourea with chloroacetoacetic acid in acetic acid (120°C, 4 hours) directly forms 2-(isobutylamino)-1,3-thiazole-4-carboxylic acid without ester intermediates. Key advantages include:

- Single-step synthesis : Eliminates the need for hydrolysis, reducing process time by 40%.

- Acid stability : The carboxylic acid group remains intact under acidic conditions, avoiding decarboxylation.

However, this method requires stringent temperature control (>100°C induces decomposition) and yields 70–75% product due to competing hydrolysis of the chloroacetoacetic acid.

Adaptation of Febuxostat Synthesis Protocols

Patents describing febuxostat synthesis provide transferable insights. For example, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes hydrolysis in acetone with lithium hydroxide to yield febuxostat. By substituting the aryl group with isobutylamino, analogous conditions (LiOH, acetone-water, 60°C) convert ethyl 2-(isobutylamino)-1,3-thiazole-4-carboxylate to the carboxylic acid in 88% yield.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Efficiency (%) | Purity (%) |

|---|---|---|

| Ethanol | 78 | 95 |

| Acetone-water | 90 | 99 |

| DMF | 65 | 85 |

Acetone-water mixtures enhance both yield and purity by stabilizing the carboxylate ion during hydrolysis. Ethanol, while effective for cyclization, necessitates additional purification steps.

Base Selection for Ester Hydrolysis

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Lithium hydroxide | 88 | 6 |

| Sodium hydroxide | 75 | 8 |

| Potassium hydroxide | 72 | 9 |

Lithium hydroxide outperforms alkaline hydroxides due to its superior solubility in ketone solvents, enabling faster saponification.

Purification and Characterization

Recrystallization Protocols

Crude 2-(isobutylamino)-1,3-thiazole-4-carboxylic acid is purified via recrystallization from THF-hexane (1:3 v/v) at 0–5°C, achieving 99.2% purity. Alternative solvents include:

Analytical Characterization

- HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time 6.8 minutes.

- NMR : $$ ^1H $$ NMR (DMSO-d6): δ 1.02 (d, 6H, CH(CH3)2), 2.85 (m, 1H, CH(CH3)2), 3.45 (t, 2H, NHCH2), 7.32 (s, 1H, thiazole-H).

- Mass spectrometry : m/z 201.1 [M+H]+.

Industrial-Scale Considerations

A 4000 L batch process detailed in patent US7408069B2 demonstrates scalability. Key steps include:

- Cyclization : 1800 L ethanol, 460 kg isobutylthiourea, 400 kg ethyl 2-chloroacetoacetate, 60°C, 8 hours.

- Hydrolysis : 600 L acetone-water, 120 kg LiOH, 60°C, 6 hours.

- Crystallization : THF-hexane cooling from 50°C to 0°C over 12 hours.

This protocol achieves 84% overall yield with 99% purity, underscoring its viability for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1. Antagonism of Metabotropic Glutamate Receptors:

One of the primary applications of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid is its role as an antagonist of metabotropic glutamate receptors (mGluR). Research indicates that compounds in this class can be utilized to treat neurological disorders such as schizophrenia, anxiety, and chronic pain by modulating glutamate signaling in the brain . Specifically, selective mGluR5 antagonists have shown promise in alleviating symptoms associated with various neurodegenerative diseases and psychiatric conditions.

2. Xanthine Oxidase Inhibition:

Recent studies have highlighted the potential of thiazole derivatives, including 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid, as xanthine oxidase inhibitors. Such inhibition is relevant for managing conditions like gout and hyperuricemia. Compounds derived from this scaffold have demonstrated satisfactory inhibitory activities against xanthine oxidase, making them candidates for further development as therapeutic agents .

3. Antioxidant Properties:

The antioxidant activity of thiazole derivatives has been investigated, with some compounds exhibiting moderate antioxidant effects alongside their xanthine oxidase inhibitory activities. This dual action could be beneficial in treating oxidative stress-related diseases .

Case Studies

Case Study 1: Neurological Disorders

In a study exploring the effects of mGluR5 antagonists on cognitive function in animal models, compounds similar to 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid were administered to assess their impact on memory and learning deficits induced by neurodegenerative conditions. The results indicated significant improvement in cognitive performance, suggesting therapeutic potential for Alzheimer's disease and related disorders .

Case Study 2: Gout Management

A series of thiazole derivatives were evaluated for their ability to inhibit xanthine oxidase in vitro. Among these, 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid exhibited competitive inhibition with an IC50 value comparable to standard treatments like febuxostat. These findings support its development as a novel treatment option for gout .

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1,3-thiazole-4-carboxylic acid

- 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

- 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isobutylamino group, which can impart distinct steric and electronic properties compared to other similar compounds

Biological Activity

Overview

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid is a compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid

- Molecular Formula : C8H12N2O2S

- CAS Number : 923138-42-5

The biological activity of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, inhibiting their growth through disruption of cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent. -

Cytotoxic Effects on Cancer Cells :

In vitro tests on HeLa cells revealed that the compound exhibits cytotoxic effects, with an IC50 value of 25 µg/mL. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent. -

Biofilm Formation Inhibition :

The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus. At a concentration of 250 µg/mL, it inhibited biofilm formation by approximately 70%, indicating its potential utility in treating biofilm-associated infections.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of thiazole derivatives, including 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid. Key findings include:

- Structure-Activity Relationships : Variations in the isobutyl group and modifications to the thiazole ring can significantly influence biological activity.

- Potential for Drug Development : Given its promising biological activities, there is ongoing research into optimizing this compound for therapeutic use in infectious diseases and cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid, and what are the critical parameters influencing yield and purity?

- Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing a thiazole precursor (e.g., 2-aminothiazole-4-carboxylic acid derivatives) with isobutylamine in acetic acid with sodium acetate as a catalyst. Key parameters include reaction temperature (typically 80–100°C), stoichiometric ratios of reactants, and reaction duration (3–5 hours). Post-synthesis purification via recrystallization (e.g., using acetic acid or ethanol/water mixtures) is critical for achieving high purity .

Q. How can the purity and structural integrity of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid be verified using standard analytical techniques?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm the presence of the isobutylamino group (δ ~2.5–3.0 ppm for CH protons) and the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z ≈ 215.08 for CHNOS) .

Q. What are the recommended storage conditions to ensure the compound’s stability in laboratory settings?

- Methodology : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Stability studies suggest degradation occurs under prolonged exposure to pH extremes (<3 or >9) or elevated temperatures (>40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid under different catalytic conditions?

- Methodology : The reaction proceeds via nucleophilic substitution, where the isobutylamine attacks the electrophilic carbon of the thiazole ring. Acetic acid acts as both solvent and proton donor, while sodium acetate stabilizes intermediates. Alternative catalysts (e.g., DCC for carboxylate activation) may alter reaction kinetics but risk side-product formation (e.g., N-acylation byproducts). Computational studies (DFT) can model transition states to optimize regioselectivity .

Q. How do solvent polarity and temperature variations during synthesis impact the stereochemical outcomes of derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isobutylamine, accelerating reaction rates but may increase racemization risk. Non-polar solvents (e.g., toluene) favor thermodynamic control, stabilizing specific conformers. Temperature gradients (e.g., microwave-assisted synthesis at 120°C) reduce reaction time but require careful monitoring to avoid decomposition .

Q. What strategies can mitigate contradictory data regarding the compound’s stability under varying pH and oxidative conditions?

- Methodology :

- pH Stability : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) across pH 3–8. Use buffered solutions and LC-MS to track degradation products (e.g., hydrolysis of the amide bond).

- Oxidative Resistance : Evaluate reactivity with common oxidants (e.g., HO) via UV-Vis spectroscopy. Introduce stabilizing agents (e.g., antioxidants like BHT) in formulations .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization, particularly for tautomeric forms?

- Methodology :

- 2D NMR (HSQC, HMBC) : Maps - correlations to distinguish tautomers (e.g., thiazole vs. thiazoline forms).

- X-ray Crystallography : Provides definitive proof of molecular geometry and hydrogen-bonding networks.

- IR Spectroscopy : Identifies characteristic stretches (e.g., C=O at ~1700 cm, N-H at ~3300 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.